molecular formula C19H18N2O3 B4651155 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

Cat. No. B4651155
M. Wt: 322.4 g/mol
InChI Key: FXTAHOZNLWXZLB-UHFFFAOYSA-N
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Description

The compound “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide” belongs to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains an isoindole ring system with two carbonyl groups at the 1 and 3 positions. Attached to the 2 position of the isoindole is a propionamide group with an ethyl and phenyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the amide group suggests that this compound can participate in hydrogen bonding, which could affect its solubility and boiling point .

Scientific Research Applications

Anti-Inflammatory Agent

The compound is a lipophilic derivative of thalidomide . Thalidomide and its derivatives are known for their immunomodulatory and anti-inflammatory properties . This compound, therefore, could be used as an anti-inflammatory agent in medical treatments .

Immunomodulatory Effects

The compound has been synthesized to enhance its characteristics and efficacy . Earlier studies have proved the immunomodulatory effects of this compound . It could be used in treatments that require modulation of the immune system .

Interaction with Bovine Serum Albumin (BSA)

The compound has been studied for its interaction with Bovine Serum Albumin (BSA) using a multi-spectroscopic approach and molecular docking . This interaction could be significant in understanding the compound’s behavior in biological systems .

Antimicrobial Activity

The compound has shown antimicrobial activity . It has been found to inhibit the growth of organisms that cause disease in many plants . Therefore, it could be used in the development of new antimicrobials .

Fungicidal Activity

The compound has demonstrated fungicidal activity . Most of the compounds inhibit the growth of fungi, which cause disease in many plants . This suggests potential use in the development of fungicides .

Metal Complex Formation

The compound has been used to form metal complexes with transition metals like Cu+2, Co+2, Ni+2, Zn+2, Mn+2 . These complexes have been studied for their antimicrobial activity . This suggests potential applications in the field of coordination chemistry .

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-20(14-8-4-3-5-9-14)17(22)12-13-21-18(23)15-10-6-7-11-16(15)19(21)24/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTAHOZNLWXZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide
Reactant of Route 6
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3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylpropanamide

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